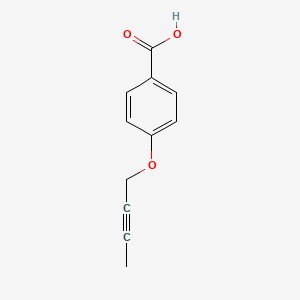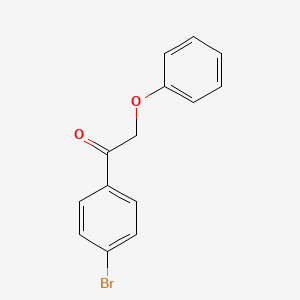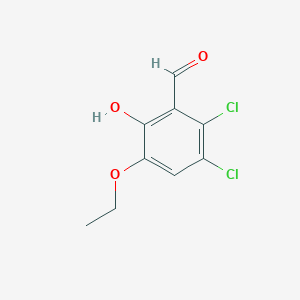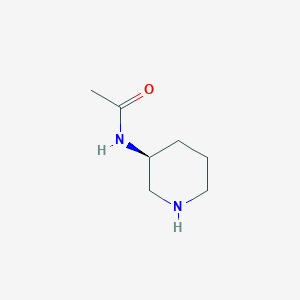![molecular formula C24H20BrF7N4O B3262962 (5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one CAS No. 364361-76-2](/img/structure/B3262962.png)
(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one
Descripción general
Descripción
The compound is a derivative of quinazolinone, which is a class of organic compounds with a privileged alkaloid core . Quinazolinones have been the subject of numerous studies due to their wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinazolinones can be synthesized through various methods. One such method involves the direct functionalization of unmasked 2-phenylquinazolin-4(3H)-ones . This process avoids the installation/removal event of protecting groups or exogenous coordinating moieties .Aplicaciones Científicas De Investigación
Intramolecular Benzyne–Diene [4 + 2] Cycloaddition
The compound serves as an efficient platform for intramolecular benzyne–diene [4 + 2] cycloaddition reactions. Benzyne is a highly reactive species with a distorted formal triple bond. The [4 + 2] cycloaddition is particularly useful for constructing benzo-fused six-membered rings found in various natural and unnatural products. By tethering the benzyne precursor to the diene via a cleavable silicon tether, this compound allows access to diverse polycyclic structures. The silicon tether facilitates rapid attachment of arynophiles to the benzyne precursor and facile generation of benzyne via halogen–metal exchange .
Quinazolin-4(3H)-one Synthesis
The compound can be used in the synthesis of quinazolin-4(3H)-ones. An efficient transition-metal-free route to quinazolin-4(3H)-ones has been developed, involving a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is external oxidant-free, operationally simple, and exhibits good functional group tolerance .
Propiedades
IUPAC Name |
(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrF7N4O/c1-21(2,3)18(37)12-17(22(26,27)23(28,29)24(30,31)32)35-36-20-33-16-10-9-14(25)11-15(16)19(34-20)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,33,34,36)/b35-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZXNCAZZWNLB-XJECJHNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)C/C(=N\NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrF7N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6R)-8,8-dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B3262897.png)
![Diethyl [(2-oxopropyl)amino]propanedioate](/img/structure/B3262902.png)








![4-bromo-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B3262980.png)
![2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B3262981.png)
